MK-4541 vs. Bicalutamide: Distinct Transcriptional Regulation in AR-Positive Cells
MK-4541 induces a unique gene expression profile distinct from bicalutamide. Bicalutamide, a clinically used antiandrogen, partially regulates 24% of endogenously DHT-responsive genes in AR(+) MDA-MB-453 breast cancer cells, functioning as a partial agonist rather than a pure antagonist [1]. MK-4541 was identified from a 3000-compound SARM screen specifically for its ability to induce cell death in androgen-independent AR(+) prostate cancer cells, a property not shared by bicalutamide [2]. This transcriptional distinction underpins MK-4541's active cytotoxic mechanism versus bicalutamide's passive blockade.
| Evidence Dimension | Transcriptional Regulation of DHT-Responsive Genes |
|---|---|
| Target Compound Data | Induces a unique, cell-death-promoting gene expression profile in AR(+) prostate cancer cells |
| Comparator Or Baseline | Bicalutamide partially regulates 24% of DHT-responsive genes in AR(+) MDA-MB-453 cells |
| Quantified Difference | MK-4541 does not exhibit partial agonist activity like bicalutamide; instead it actively induces apoptosis in androgen-independent cells |
| Conditions | AR(+) MDA-MB-453 breast cancer cells; AR(+) 22Rv1 and LNCaP prostate cancer cells |
Why This Matters
This differentiation is critical for researchers modeling castration-resistant prostate cancer, as MK-4541 provides an active cytotoxic mechanism absent in bicalutamide.
- [1] Schmidt A, Meissner RS, Gentile MA, Chisamore MJ, Flores O, Wilkinson HA, Alves SE. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells. J Steroid Biochem Mol Biol. 2014 Sep;143:404-418. View Source
- [2] Schmidt A, Meissner RS, Gentile MA, Chisamore MJ, Flores O, Wilkinson HA, Alves SE. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells. J Steroid Biochem Mol Biol. 2014 Sep;143:404-418. View Source
